molecular formula C13H19NO2 B103049 Pentyl 2-(methylamino)benzoate CAS No. 15236-37-0

Pentyl 2-(methylamino)benzoate

Cat. No. B103049
CAS RN: 15236-37-0
M. Wt: 221.29 g/mol
InChI Key: OMFYLKAQOUNQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentyl 2-(methylamino)benzoate, also known as PMMA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been used as an alternative to MDMA, also known as ecstasy. PMMA is known for its psychoactive effects, which include hallucinations, euphoria, and increased energy. However, due to its potential health risks, PMMA is not approved for human consumption.

Mechanism Of Action

Pentyl 2-(methylamino)benzoate acts as a serotonin releaser by binding to the serotonin transporter and increasing the release of serotonin. This leads to an increase in serotonin levels in the brain, which can cause feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate also has neurotoxic effects, which can cause damage to the brain.

Biochemical And Physiological Effects

Pentyl 2-(methylamino)benzoate has been shown to have several biochemical and physiological effects. Studies have shown that Pentyl 2-(methylamino)benzoate increases the levels of dopamine, norepinephrine, and serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.

Advantages And Limitations For Lab Experiments

Pentyl 2-(methylamino)benzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it a convenient compound to work with. However, Pentyl 2-(methylamino)benzoate has several limitations, including its potential health risks and neurotoxic effects. Additionally, Pentyl 2-(methylamino)benzoate is not approved for human consumption, which limits its potential use in clinical studies.

Future Directions

There are several future directions for research on Pentyl 2-(methylamino)benzoate. One direction is to study its potential therapeutic uses, such as its effects on depression and anxiety. Another direction is to study its potential as a tool for studying the central nervous system. Additionally, further research is needed to better understand the neurotoxic effects of Pentyl 2-(methylamino)benzoate and how they can be mitigated.

Synthesis Methods

Pentyl 2-(methylamino)benzoate is synthesized by reacting p-anisaldehyde with nitroethane to form 2-nitro-1-(p-methoxyphenyl)propane. This compound is then reduced with tin and hydrochloric acid to form 2-(p-methoxyphenyl)-1-propanol. The final step involves reacting this compound with methylamine and pentyl bromide to form Pentyl 2-(methylamino)benzoate.

Scientific Research Applications

Pentyl 2-(methylamino)benzoate has been used in scientific research to study its effects on the central nervous system. Studies have shown that Pentyl 2-(methylamino)benzoate acts as a serotonin releaser, which means that it increases the levels of serotonin in the brain. This can lead to increased feelings of happiness and well-being. However, Pentyl 2-(methylamino)benzoate has also been shown to have neurotoxic effects, which can cause damage to the brain.

properties

CAS RN

15236-37-0

Product Name

Pentyl 2-(methylamino)benzoate

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

pentyl 2-(methylamino)benzoate

InChI

InChI=1S/C13H19NO2/c1-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14-2/h5-6,8-9,14H,3-4,7,10H2,1-2H3

InChI Key

OMFYLKAQOUNQOE-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=CC=C1NC

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.